molecular formula C12H21BO3 B567522 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol CAS No. 1310384-24-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol

Cat. No.: B567522
CAS No.: 1310384-24-7
M. Wt: 224.107
InChI Key: CJCRPHXXLKDDES-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol” is a chemical compound that contains a boron atom. It is related to other compounds such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which are used as reagents in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohex-3-enol group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The presence of the boron atom in the dioxaborolan group is a key feature of this compound .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various boron-containing aromatic compounds through palladium-catalyzed borylation reactions. This method is particularly effective for aryl bromides with sulfonyl groups, offering a more efficient approach compared to conventional borylation methods (Takagi & Yamakawa, 2013).
  • Research has also focused on the synthesis and detailed characterization, including crystal structure analysis and DFT studies, of derivatives of this compound. These studies provide insights into their molecular structure and potential applications in material science (Liao et al., 2022; Huang et al., 2021).

Material Science Applications

  • In material science, the compound has been a key intermediate in the synthesis of high-performance semiconducting polymers. Its use in the development of electron transport materials highlights its significance in the field of organic electronics (Xiangdong et al., 2017).
  • The compound has also been incorporated into copolymers to study their luminescent properties. These studies are essential for the development of new materials for optoelectronic applications (Cheon et al., 2005).

Catalysis and Synthesis

  • In catalysis, the compound has been used in Suzuki-Miyaura polycondensation reactions to produce polyfluorene nanoparticles, which are important for applications in nanotechnology and materials science (Negele et al., 2012).

Novel Synthesis Methods

  • Novel synthesis methods involving this compound have been explored to improve the efficiency and selectivity of chemical reactions. For instance, microwave-assisted synthesis has been applied to access derivatives of the compound, which is crucial for rapid and efficient chemical synthesis (Rheault et al., 2009).

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are known to be used in the borylation of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate . This reaction is part of the Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .

Biochemical Pathways

The borylation process is a key step in various biochemical reactions, including the synthesis of complex organic molecules . The resulting pinacol benzyl boronate can be used as an intermediate in other reactions .

Pharmacokinetics

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have a boiling point of 42-43 °c at 50 mmhg and a density of 0882 g/mL at 25 °C . These properties might influence the compound’s bioavailability.

Result of Action

The borylation process can lead to the formation of new organic compounds , which can have various effects depending on the specific reactions and the context in which they occur.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas and should avoid air . It’s also worth noting that the compound’s reactivity might be influenced by temperature, as its solubility in hot methanol is almost transparent .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5,10,14H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCRPHXXLKDDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-24-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
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